molecular formula C14H17ClN2OS B2924377 1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride CAS No. 1431962-47-8

1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride

Cat. No.: B2924377
CAS No.: 1431962-47-8
M. Wt: 296.81
InChI Key: IDSASXQGSPUGAU-UHFFFAOYSA-N
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Description

1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride is a thiazole-derived organic compound characterized by a 1,3-thiazole core substituted with a 2,5-dimethylphenylamino group at position 2, a methyl group at position 4, and an acetyl group at position 5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

1-[2-(2,5-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS.ClH/c1-8-5-6-9(2)12(7-8)16-14-15-10(3)13(18-14)11(4)17;/h5-7H,1-4H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSASXQGSPUGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=C(S2)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethylphenyl halide reacts with the thiazole intermediate.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiazole intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the thiazole core, substituent groups, and salt forms. Below is a detailed comparison:

Substituent Variations on the Thiazole Core

Compound Name Molecular Formula Substituents Key Differences Physicochemical Data
1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride C₁₆H₁₉ClN₂OS 2-(2,5-dimethylphenylamino), 4-methyl, 5-acetyl, HCl salt Reference compound; enhanced solubility due to HCl salt No direct data in evidence; inferred stability from analogs .
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride (CAS 1356404-83-5) C₉H₁₃ClN₂OS 2-(prop-2-en-1-ylamino), 4-methyl, 5-acetyl, HCl salt Allylamino substituent instead of dimethylphenylamino; similar solubility profile MDL: MFCD00179422; likely used as a building block in medicinal chemistry .
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) C₆H₈N₂OS 2-amino, 4-methyl, 5-acetyl Simpler analog lacking aryl substitution; free base form Analytical C, H, N percentages consistent with purity (e.g., C 65.34%, H 4.98%, N 13.85%) .

Functional Group and Salt Comparisons

  • Hydrochloride Salts: The hydrochloride form in the target compound and its allylamino analog improves aqueous solubility compared to free bases like 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone, which may require organic solvents for dissolution .
  • Aryl vs.

Research Findings and Limitations

  • Structural Insights : X-ray crystallography data for related compounds (e.g., triazole-thiones in ) highlight the importance of hydrogen bonding (N–H···O/S) in stabilizing crystal structures, which may extend to the target compound’s solid-state behavior .
  • Toxicological Gaps: As noted in , many thiazole analogs lack comprehensive toxicological profiles, emphasizing the need for further studies on the target compound .

Biological Activity

The compound 1-{2-[(2,5-dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their diverse pharmacological properties, including antitumor, antifungal, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2OSC_{14}H_{16}N_{2}OS with a molecular weight of approximately 260.35 g/mol. The structure features a thiazole ring substituted with a 2,5-dimethylphenyl amino group and an ethanone moiety.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivityTarget Organism
3hExcellentMethicillin-resistant S. aureus
3jFavourableVancomycin-resistant E. faecium
8fGoodCandida auris (greater than fluconazole)

These findings suggest that derivatives of thiazole could serve as promising candidates for the development of new antimicrobial agents targeting resistant strains of pathogens .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties. Research indicates that certain thiazole derivatives can significantly reduce cell viability in various cancer cell lines.

Table 2: Anticancer Activity of Selected Thiazole Compounds

CompoundCell LineViability Reduction (%)IC50 (µg/mL)
3bCaco-239.8Not specified
17cA54927.2Not specified
13Jurkat< 50< 1.61

In particular, the incorporation of specific substituents, such as methyl groups on the phenyl ring, has been shown to enhance anticancer activity . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can lead to improved cytotoxicity against cancer cells.

Case Studies

A notable case study involved a series of synthesized thiazole derivatives evaluated for their anticancer activity against human glioblastoma and melanoma cell lines. Among these compounds, some exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .

Another study highlighted the synthesis of N-2,5-dimethylphenylthioureido acid derivatives which demonstrated broad-spectrum antifungal activity against drug-resistant strains, further supporting the therapeutic potential of thiazole-containing compounds in treating resistant infections .

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